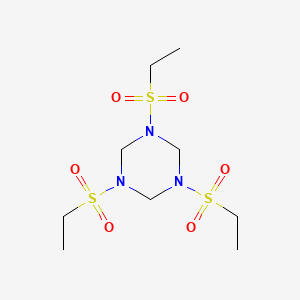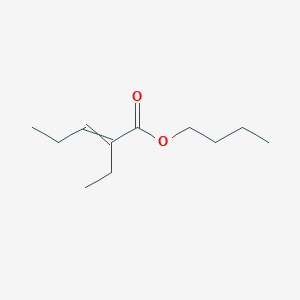
Magnesium--mercury (5/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–mercury (5/2) is a compound formed by the combination of magnesium and mercury in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium–mercury (5/2) can be synthesized through the reaction of magnesium metal with mercury(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of magnesium. The reaction conditions include heating the mixture to a temperature where the reaction can proceed efficiently.
Industrial Production Methods: Industrial production of magnesium–mercury (5/2) involves the use of high-purity magnesium and mercury(II) chloride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Magnesium–mercury (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury(II) oxide.
Reduction: It can be reduced to elemental magnesium and mercury.
Substitution: The compound can undergo substitution reactions with other halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Halides or organometallic reagents in an inert atmosphere.
Major Products:
Oxidation: Magnesium oxide and mercury(II) oxide.
Reduction: Elemental magnesium and mercury.
Substitution: Various organometallic compounds depending on the reagents used.
Scientific Research Applications
Magnesium–mercury (5/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which magnesium–mercury (5/2) exerts its effects involves the interaction of magnesium and mercury ions with various molecular targets. Magnesium ions can act as cofactors for enzymes, while mercury ions can interact with thiol groups in proteins, affecting their function. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Magnesium amalgam: A similar compound formed by the combination of magnesium and mercury.
Magnesium chloride: A compound with similar magnesium content but different properties.
Mercury(II) chloride: A compound with similar mercury content but different properties.
Uniqueness: Magnesium–mercury (5/2) is unique due to its specific stoichiometric ratio and the combined properties of magnesium and mercury
Properties
CAS No. |
55200-37-8 |
|---|---|
Molecular Formula |
Hg2Mg5 |
Molecular Weight |
522.71 g/mol |
InChI |
InChI=1S/2Hg.5Mg |
InChI Key |
XVLAIFQBBAFLIZ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Hg].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




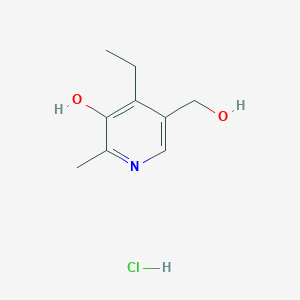
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
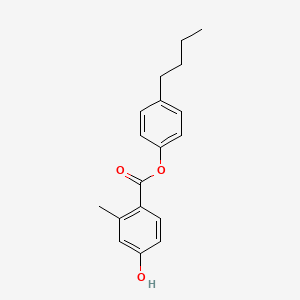
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
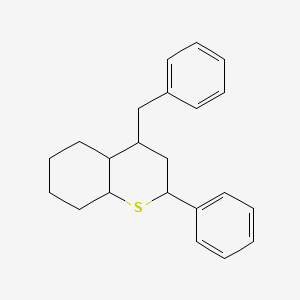
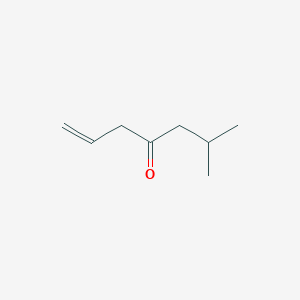
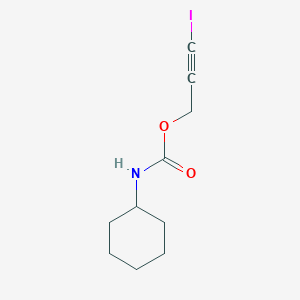
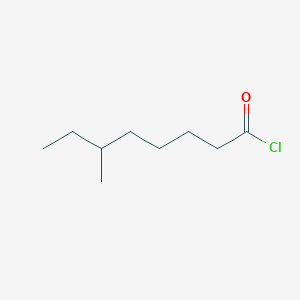
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
